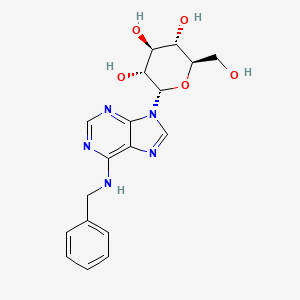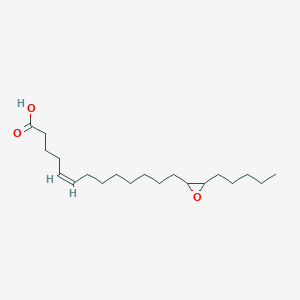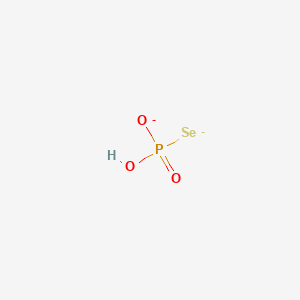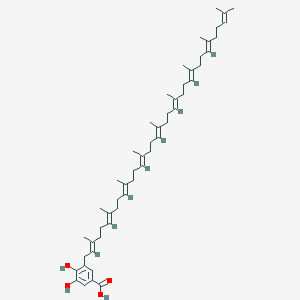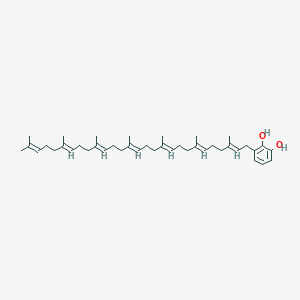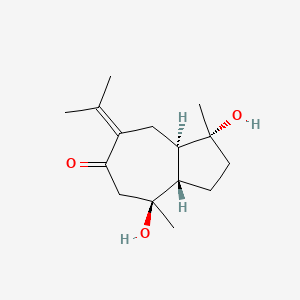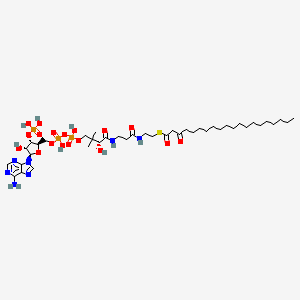
3-oxoicosanoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-oxoicosanoyl-CoA is a 3-oxoacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-oxoicosanoic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It derives from a 3-oxoicosanoic acid. It is a conjugate acid of a this compound(4-).
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition for Drug Development
3-oxoicosanoyl-CoA, structurally similar to various acyl-CoA molecules, has implications in enzyme inhibition, particularly in the context of drug development. For instance, the structural analysis of 3-hydroxy-3-methylglutaryl CoA synthase (HMGS) bound to inhibitors can provide insights for designing potent and species-specific drugs. The inhibited eukaryotic HMGS structure, when analyzed with synthetic analogs, could serve as a starting point for structure-based methods to enhance the potency and species-specific selectivity of drugs targeting HMGS in various organisms (Pojer et al., 2006).
Precursor and Co-factor Supply in Biochemical Production
In biochemical production, the precursor and co-factor supply is crucial for efficient synthesis. The production of 3-hydroxypropionic acid (3-HP), an important platform chemical, can be significantly improved by engineering the host strain to increase the availability of precursors like malonyl-CoA and by coupling the production process with an increased NADPH supply. Such engineering efforts have led to a substantial improvement in 3-HP production, demonstrating the potential of yeast as a cell factory for bio-based 3-HP and derived acrylates (Chen et al., 2014).
Pathway Construction in Alternative Hosts
Constructing specific pathways in alternative hosts like Methylobacterium extorquens AM1 can open avenues for generating chemicals like 3-HP from different carbon feedstocks, such as methanol. By constructing a malonyl-CoA pathway and optimizing gene expression and promoter strength, the production of 3-HP can be achieved, showcasing the feasibility of using engineered hosts for biochemical production (Yang et al., 2017).
Production of Hydroxyalkanoic Acids
The production of hydroxyalkanoic acids, which are valuable precursors for synthesizing chemicals, can be enhanced by engineering metabolic pathways. For instance, expressing a thioesterase encoding gene in Pseudomonas entomophila can lead to the production of medium-chain-length 3-hydroxyalkanoic acids. This indicates the potential of engineered bacteria for efficient production of fine chemicals like 3-hydroxyalkanoic acids (Chung et al., 2013).
Oxalate Degradation in Probiotics
In the context of probiotics, enzymes like oxalyl-CoA decarboxylase play a crucial role in degrading toxic compounds like oxalate. The characterization and expression of the oxalyl-CoA decarboxylase gene from specific probiotic strains like Bifidobacterium lactis can shed light on the potential role of these probiotics in intestinal degradation of oxalate, contributing to our understanding of microbial interactions in the gut (Federici et al., 2004).
Eigenschaften
Molekularformel |
C41H72N7O18P3S |
|---|---|
Molekulargewicht |
1076 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxoicosanethioate |
InChI |
InChI=1S/C41H72N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-28,30,34-36,40,52-53H,4-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t30-,34-,35-,36+,40-/m1/s1 |
InChI-Schlüssel |
FYBVHNZJDVUVLJ-IBYUJNRCSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




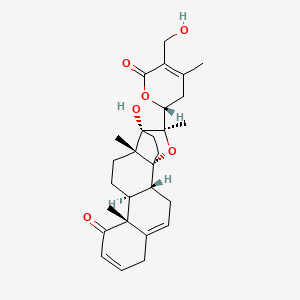

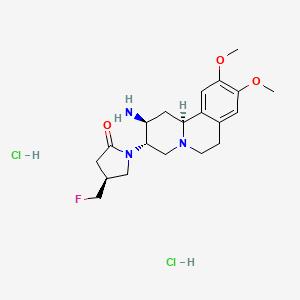
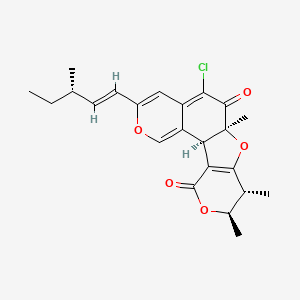
![N-({(1r,2s)-3-Oxo-2-[(2z)-Pent-2-En-1-Yl]cyclopentyl}acetyl)-L-Isoleucine](/img/structure/B1261376.png)

